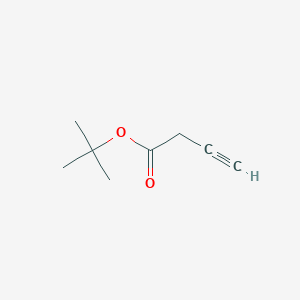

Tert-butyl But-3-ynoate

Description

Properties

IUPAC Name |

tert-butyl but-3-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-5-6-7(9)10-8(2,3)4/h1H,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOHDUAEHGJQSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: tert-Butyl But-3-ynoate

CAS 1027931-31-2 | A Bifunctional "Click" & Carboxylate Building Block [1][2]

Executive Summary

tert-Butyl but-3-ynoate (CAS 1027931-31-2) is a specialized bifunctional reagent widely utilized in medicinal chemistry and organic synthesis.[1] It features two distinct reactive centers: a terminal alkyne capable of bioorthogonal "click" chemistry and metal-catalyzed couplings, and a tert-butyl ester , which serves as an acid-labile mask for the carboxylic acid.[1]

This compound is critical for fragment-based drug discovery (FBDD) where orthogonal protection strategies are required.[1] Unlike methyl or ethyl esters, the tert-butyl group resists nucleophilic attack and basic hydrolysis, allowing chemoselective transformations at the alkyne terminus before revealing the acid functionality under mild acidic conditions (e.g., TFA or HCl/Dioxane).

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | tert-Butyl but-3-ynoate |

| CAS Number | 1027931-31-2 |

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| Structure | HC≡C–CH₂–COOC(CH₃)₃ |

| Physical State | Colorless to pale yellow liquid (often supplied in DCM solution) |

| Solubility | Soluble in DCM, THF, EtOAc, Chloroform; insoluble in water |

| Stability | Stable at -20°C; sensitive to heat (polymerization risk) |

Synthesis & Production Strategies

The synthesis of tert-butyl but-3-ynoate requires conditions that avoid the isomerization of the β,γ-alkyne to the thermodynamically stable α,β-allenoate, a common side reaction under basic conditions.[1]

Mechanistic Pathway (Graphviz)

Figure 1: Synthetic routes to tert-butyl but-3-ynoate. The Boc2O/DMAP route is preferred for small-scale lab synthesis to minimize isomerization.[1]

Preferred Synthetic Route (Boc-Anhydride Method)

While industrial routes may use isobutylene gas, the laboratory standard for high purity involves di-tert-butyl dicarbonate (Boc₂O) .[1]

-

Activation: But-3-ynoic acid reacts with Boc₂O in the presence of a nucleophilic catalyst (DMAP).[1]

-

Transfer: The tert-butyl group is transferred to the carboxylate, releasing CO₂ and tert-butanol.[1]

-

Purification: The product is isolated via silica gel chromatography (typically Hexanes/EtOAc) to remove byproducts.

Reactivity & Applications in Drug Discovery

The core value of CAS 1027931-31-2 lies in its orthogonal reactivity .[1] It allows researchers to build complex heterocycles or linkers while keeping the carboxylic acid "masked" until the final step.

The "Click" Handle (CuAAC)

The terminal alkyne is a prime substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

-

Reaction: tert-Butyl but-3-ynoate + R-N₃ → 1,4-Disubstituted 1,2,3-Triazole.[1]

-

Utility: Used to link the butanoate arm to pharmacophores, creating peptidomimetics or PROTAC linkers.

Sonogashira Coupling

The terminal proton (pKa ~25) allows for Pd/Cu-catalyzed cross-coupling with aryl halides.[1]

-

Outcome: Formation of internal alkynes (Ar–C≡C–CH₂–COOtBu).

-

Advantage: The tert-butyl ester survives the basic conditions (Et₃N/Piperidine) required for the coupling, whereas methyl esters might undergo hydrolysis or transesterification.

Heterocycle Synthesis (Isoxazoles)

Reaction with nitrile oxides (generated in situ from oximes) yields isoxazoles.

-

Mechanism: 1,3-Dipolar cycloaddition.[1]

-

Drug Relevance: Isoxazoles are bioisosteres for amide bonds, improving metabolic stability.

Reactivity Flowchart (Graphviz)

Figure 2: Divergent reactivity profile.[1] The compound serves as a hub for cycloaddition, coupling, and deprotection.

Experimental Protocols

Protocol A: General Click Chemistry (Triazole Formation)

Use this protocol to conjugate the linker to an azide-bearing scaffold.[1]

Reagents:

-

tert-Butyl but-3-ynoate (1.0 equiv)[1]

-

CuSO₄[1]·5H₂O (0.1 equiv)

-

Sodium Ascorbate (0.5 equiv)

-

Solvent: t-BuOH/H₂O (1:1)[1]

Procedure:

-

Dissolve the azide and tert-butyl but-3-ynoate in the solvent mixture.[1]

-

Add a freshly prepared aqueous solution of sodium ascorbate, followed by the copper sulfate solution.

-

Stir vigorously at room temperature for 4–12 hours. The reaction typically turns from blue to a murky yellow/green as Cu(I) is generated.

-

Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica flash chromatography (0–50% EtOAc in Hexanes).

Protocol B: Chemoselective Deprotection (t-Bu Removal)

Use this to reveal the carboxylic acid without affecting internal alkynes or triazoles formed in previous steps.[1]

Reagents:

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the tert-butyl ester derivative in DCM (0.1 M concentration).

-

Cool to 0°C.

-

Add TFA dropwise (Ratio: 1:4 TFA:DCM).

-

Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of high Rf spot).

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

-

Result: The free carboxylic acid is obtained, usually as a solid or oil, ready for amide coupling.

Safety & Handling

-

Flammability: As a low molecular weight ester, it is flammable. Keep away from open flames and sparks.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Terminal alkynes can slowly polymerize or decompose if exposed to light and air for extended periods.

-

Toxicity: Treat as a potential irritant. Use standard PPE (gloves, goggles, fume hood).

-

Solvent Stabilizers: Commercial preparations often contain ~20% DCM to improve stability and handling safety.

References

-

Organic Syntheses. Preparation of tert-Butyl Esters via Boc Anhydride.[1] Org.[4][5][6] Synth. 2006, 83, 201. [Link]

-

Hein, J. E., & Fokin, V. V. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 2010, 39(4), 1302-1315. [Link]

-

ChemSrc. CAS 1027931-31-2 Physicochemical Properties. [Link][1]

Sources

An In-depth Technical Guide to tert-Butyl 3-butynoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

tert-Butyl 3-butynoate is a versatile chemical intermediate of significant interest in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. Its structure uniquely combines a sterically demanding tert-butyl ester protecting group with a terminal alkyne functionality. This arrangement offers a valuable building block for introducing the butynoate moiety into larger molecules, with the tert-butyl group providing robust protection under a variety of reaction conditions, yet allowing for selective deprotection under mild acidic treatment. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of tert-butyl 3-butynoate, with a focus on practical applications and experimental considerations for researchers in the field.

Chemical Structure and Core Properties

tert-Butyl 3-butynoate possesses a molecular formula of C₈H₁₂O₂ and a molecular weight of 140.18 g/mol . The structure features a terminal alkyne group, which is a key site for a variety of chemical transformations, and a tert-butyl ester group, which provides steric hindrance and stability.

Structural Diagram

Caption: Chemical structure of tert-butyl 3-butynoate.

Physicochemical Properties

| Property | Predicted Value | Justification |

| CAS Number | Not assigned | Not a commonly cataloged commercial product. |

| Molecular Formula | C₈H₁₂O₂ | Based on structural composition. |

| Molecular Weight | 140.18 g/mol | Calculated from the molecular formula. |

| Boiling Point | ~150-160 °C | Higher than 3-butynoic acid due to increased molecular weight and loss of hydrogen bonding. |

| Density | ~0.9 g/mL | Similar to other tert-butyl esters of comparable molecular weight. |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, EtOAc), insoluble in water. | Typical for moderately polar organic esters. |

Synthesis of tert-Butyl 3-butynoate

The synthesis of tert-butyl 3-butynoate is most directly achieved through the esterification of 3-butynoic acid. The primary challenge in this transformation is the propensity of the tert-butyl cation, a key intermediate in many esterification protocols, to be trapped by nucleophiles other than the desired carboxylate. Therefore, the choice of methodology is critical to achieving a high yield and purity.

Recommended Synthetic Pathway: Acid-Catalyzed Esterification with Isobutylene

This method is a widely used industrial process for the synthesis of tert-butyl esters and is favored for its atom economy and relatively straightforward workup.[1]

Sources

An In-depth Technical Guide to 3-Butynoic Acid Tert-Butyl Ester: Synthesis, Reactivity, and Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of 3-butynoic acid tert-butyl ester, a molecule of significant interest in synthetic and medicinal chemistry. While not a commonly cataloged commercial chemical, its structure combines two highly valuable functional groups: a terminal alkyne and a tert-butyl ester. This guide will delve into the predicted physicochemical properties, strategic synthesis, and the dual reactivity of this compound. A particular focus will be placed on its role as a versatile building block in drug discovery, leveraging the unique characteristics of the tert-butyl ester as a protecting group and the terminal alkyne as a reactive handle for molecular elaboration. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize the synthetic potential of this and similar scaffolds.

Introduction: A Molecule of Synthetic and Pharmaceutical Interest

The terminal alkyne provides a reactive handle for a variety of coupling reactions, allowing for the introduction of molecular complexity.[3] Simultaneously, the tert-butyl ester masks the reactivity of the carboxylic acid, preventing it from interfering with reactions targeting other parts of the molecule.[1] This guide will explore the synthesis, reactivity, and potential applications of 3-butynoic acid tert-butyl ester, providing a scientific rationale for its use in modern organic synthesis and drug discovery.

Physicochemical Properties

Direct experimental data for 3-butynoic acid tert-butyl ester is not widely available. However, its properties can be predicted based on its chemical structure and the known characteristics of similar compounds, such as its isomer, tert-butyl 3-butenoate.[4]

| Property | Predicted Value |

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| Appearance | Likely a colorless liquid |

| Boiling Point | Estimated to be in the range of 150-170 °C |

| Density | Estimated to be around 0.9 g/mL |

| Solubility | Expected to be soluble in organic solvents and insoluble in water |

Synthesis and Methodologies: The Art of Tert-Butyl Esterification

The synthesis of 3-butynoic acid tert-butyl ester involves the esterification of 3-butynoic acid. The choice of method is critical to ensure a high yield and to avoid side reactions, particularly those involving the terminal alkyne. Several general methods for tert-butyl ester formation are applicable.[5]

Synthesis via Acid-Catalyzed Reaction with Isobutylene

A classic and industrially viable method for forming tert-butyl esters is the acid-catalyzed addition of a carboxylic acid to isobutylene.[6] This method is advantageous as it avoids the generation of water as a byproduct.

Causality of Experimental Choices:

-

Catalyst: A strong acid catalyst, such as sulfuric acid, is required to protonate the isobutylene, generating the tert-butyl carbocation, which is the reactive electrophile.

-

Solvent: A non-nucleophilic organic solvent is used to dissolve the reactants without competing in the reaction.

-

Temperature: The reaction is typically performed at low temperatures to control the exothermic reaction and prevent polymerization of the isobutylene.

Experimental Protocol:

-

Dissolve 3-butynoic acid in a suitable anhydrous solvent (e.g., dichloromethane) in a pressure-resistant flask.

-

Cool the solution to 0°C.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Carefully introduce a measured amount of condensed isobutylene.

-

Seal the vessel and allow the reaction to stir at room temperature until completion, monitored by TLC or GC.

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by distillation or column chromatography.

Synthesis using Tert-Butanol with a Coupling Agent

For smaller-scale laboratory preparations, the use of tert-butanol with a coupling agent like dicyclohexylcarbodiimide (DCC) can be employed.

Causality of Experimental Choices:

-

Coupling Agent: DCC activates the carboxylic acid, making it more susceptible to nucleophilic attack by the sterically hindered tert-butanol.

-

Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction.

Experimental Protocol:

-

Dissolve 3-butynoic acid, tert-butanol, and a catalytic amount of DMAP in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Cool the solution to 0°C.

-

Add a solution of DCC in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute acid and brine.

-

Dry the organic layer and purify the product by column chromatography.

Modern Approaches: Tf₂NH-Catalyzed Tert-Butylation

A more recent and efficient method involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate serving as both the solvent and the tert-butylating agent.[5][7] This method is notable for its mild conditions and high yields.[7]

Experimental Workflow Diagram:

Caption: Acid-catalyzed deprotection of a tert-butyl ester.

This characteristic is particularly valuable in complex syntheses where precise control over the reactivity of multiple functional groups is required. [8]

The Terminal Alkyne as a Synthetic Handle

Terminal alkynes are versatile functional groups in medicinal chemistry due to their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. [2][9] Key Reactions of the Terminal Alkyne:

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for constructing complex molecular skeletons. [3]* Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" Chemistry): This highly efficient and specific reaction forms a stable triazole linkage, which is often used to connect different molecular fragments in drug discovery. [3]* Alkynylation Reactions: The terminal alkyne can be deprotonated to form an acetylide, which can then act as a nucleophile in a variety of reactions. [10] Signaling Pathway of Synthetic Transformations:

Caption: Key synthetic transformations involving the terminal alkyne of 3-butynoic acid tert-butyl ester.

The incorporation of a terminal alkyne into a drug candidate can also enhance its metabolic stability and modulate its binding affinity to the target receptor. [2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-butynoic acid tert-butyl ester is not available, a hazard assessment can be made based on the known safety profiles of its structural isomer, tert-butyl 3-butenoate, and its precursor, 3-butynoic acid. [4][11]

-

Flammability: The compound is expected to be a flammable liquid. Keep away from heat, sparks, and open flames. * Toxicity: It is likely to be harmful if swallowed and may cause skin, eye, and respiratory irritation. [4]* Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [11] * Avoid inhalation of vapors and contact with skin and eyes. [11]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Conclusion

3-Butynoic acid tert-butyl ester represents a synthetically valuable, albeit not commonly available, building block for chemical research and drug development. Its dual functionality allows for the strategic protection of a carboxylic acid while providing a reactive terminal alkyne for further molecular elaboration. The principles of its synthesis are well-established in the literature of organic chemistry, and its potential applications in medicinal chemistry are vast, drawing on the rich reactivity of terminal alkynes. A thorough understanding of its synthesis, reactivity, and proper handling is essential for any researcher aiming to incorporate this versatile scaffold into their synthetic endeavors.

References

- BenchChem. (2025). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals. BenchChem.

- ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. ChemTalk.

- Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester.

- StudyMind. (n.d.). t-Butyl Ether Protecting Groups Explained.

- PubChem. (n.d.). tert-Butyl 3-Butenoate.

- Wikipedia. (2023). Tert-butyloxycarbonyl protecting group.

- AiFChem. (2025). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. AiFChem.

- Sigma-Aldrich. (n.d.).

- BenchChem. (2025). A Technical Guide to the Reactivity of Terminal Alkynes in Functionalized Decanols. BenchChem.

- MDPI. (2025).

- Sigma-Aldrich. (n.d.).

- ResearchGate. (2025).

- Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester.

- BenchChem. (2025).

- Royal Society of Chemistry. (2024). Recent advances in the application of alkynes in multicomponent reactions.

- Echemi. (2025).

- Sigma-Aldrich. (n.d.). 3-Butynoic acid 95%.

- PubChem. (n.d.). 3-Butenoic acid, butyl ester.

- Angene Chemical. (n.d.).

- NIST. (n.d.). 3-Butenoic acid, butyl ester. National Institute of Standards and Technology.

- Chemdad. (n.d.).

- Synlett. (2024).

- ChemicalBook. (2025).

- Sigma-Aldrich. (2023).

- Cheméo. (n.d.). 3-Butenoic acid, butyl ester - Chemical & Physical Properties.

- Thieme. (n.d.).

- Santa Cruz Biotechnology. (n.d.). 3-Butynoic acid.

- Google Patents. (n.d.).

- TCI Chemicals. (2025).

- Sigma-Aldrich. (2025).

- Endotherm. (n.d.). tert-Butyl-(3S)

- Thermo Fisher Scientific. (2012).

- YouTube. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester.

- Reddit. (2022). Synthesizing tertiary-butylesters of BOC-amino acids.

- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.

- Research Journal of Chemical Sciences. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tert-Butyl 3-Butenoate | C8H14O2 | CID 639778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 6. mazams.weebly.com [mazams.weebly.com]

- 7. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent advances in the application of alkynes in multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07670A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to tert-Butyl but-3-ynoate: A Versatile Building Block in Modern Organic Synthesis

Senior Application Scientist Note: This guide provides a comprehensive overview of tert-butyl but-3-ynoate, a valuable reagent in organic synthesis. The document is structured to provide not just procedural steps, but also the underlying scientific principles and practical insights essential for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of tert-Butyl but-3-ynoate

tert-Butyl but-3-ynoate is a bifunctional organic molecule that incorporates two highly valuable functional groups: a terminal alkyne and a tert-butyl ester. This unique combination makes it a versatile building block for the synthesis of complex molecular architectures. The terminal alkyne provides a reactive handle for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The tert-butyl ester serves as a sterically hindered and chemically robust protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions.

The strategic incorporation of the tert-butyl group offers several advantages in a synthetic route. Its bulkiness can impart steric shielding, influencing the stereochemical outcome of reactions at adjacent centers and protecting neighboring functional groups from unwanted side reactions. Furthermore, the lipophilic nature of the tert-butyl group can enhance the solubility of intermediates in organic solvents, facilitating reaction workups and purification.

This guide will delve into the essential aspects of tert-butyl but-3-ynoate, from its fundamental properties and synthesis to its diverse reactivity and applications in cutting-edge research and drug discovery.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in the laboratory. The key identifiers and properties of tert-butyl but-3-ynoate are summarized below.

| Property | Value | Source |

| IUPAC Name | tert-butyl but-3-ynoate | - |

| Canonical SMILES | C#CCC(=O)OC(C)(C)C | Predicted |

| Molecular Formula | C₈H₁₂O₂ | - |

| Molecular Weight | 140.18 g/mol | - |

Synthesis of tert-Butyl but-3-ynoate: A Practical Laboratory Protocol

The synthesis of tert-butyl but-3-ynoate is typically achieved through the esterification of but-3-ynoic acid with a tert-butyl source. While direct esterification with tert-butanol can be challenging due to the alcohol's propensity for dehydration to isobutylene under acidic conditions, several effective methods have been developed. A robust and scalable approach involves the use of tert-butyl acetate as both the tert-butylating agent and the solvent, catalyzed by a strong acid.

Proposed Synthesis from But-3-ynoic Acid

A plausible and efficient method for the laboratory-scale synthesis of tert-butyl but-3-ynoate is the esterification of but-3-ynoic acid. But-3-ynoic acid can be prepared from propargyl bromide and carbon dioxide via a Grignard reaction[1][2]. The subsequent esterification can be performed using modern methods for tert-butylation of carboxylic acids[3].

Experimental Protocol: Synthesis of tert-Butyl but-3-ynoate

Materials:

-

But-3-ynoic acid

-

tert-Butyl acetate (reagent grade, anhydrous)

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of but-3-ynoic acid (1.0 eq) in tert-butyl acetate (acting as both solvent and reagent), add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, ~2-5 mol%).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure tert-butyl but-3-ynoate.

Causality Behind Experimental Choices:

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH): This strong Brønsted acid is an effective catalyst for the tert-butylation of carboxylic acids and is generally preferred over traditional mineral acids like sulfuric acid, which can cause significant side reactions, including the decomposition of the starting material and product.

-

tert-Butyl Acetate: Using tert-butyl acetate as both the solvent and the tert-butylating agent provides a high concentration of the esterification agent, driving the reaction equilibrium towards the product. It is a safer and more convenient alternative to handling isobutylene gas.

-

Aqueous Workup: The washing steps are crucial to remove the acid catalyst and any unreacted but-3-ynoic acid, ensuring the stability and purity of the final product.

Reactivity Profile: Harnessing the Power of a Dual-Functionalized Reagent

The synthetic utility of tert-butyl but-3-ynoate stems from the distinct and complementary reactivity of its terminal alkyne and tert-butyl ester functionalities.

Reactions of the Terminal Alkyne

The terminal alkyne is a versatile functional group that participates in a wide array of chemical transformations.

-

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): This is arguably the most prominent application of terminal alkynes. In the presence of a copper(I) catalyst, the alkyne readily undergoes a [3+2] cycloaddition with an azide to form a stable 1,4-disubstituted-1,2,3-triazole ring. This reaction is highly efficient, regioselective, and tolerates a broad range of functional groups, making it ideal for bioconjugation, materials science, and drug discovery.

Caption: The CuAAC "click" reaction of tert-butyl but-3-ynoate with an azide.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkynes and conjugated systems.

-

Other Alkyne Reactions: The terminal alkyne can also undergo a variety of other transformations, including hydrofunctionalization reactions (e.g., hydration, hydroamination), and metal-catalyzed cyclization reactions.

Reactions of the tert-Butyl Ester

The tert-butyl ester is a robust protecting group for the carboxylic acid functionality. Its deprotection is typically achieved under acidic conditions, which proceeds via a stable tert-butyl cation intermediate.

-

Deprotection: Treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane readily cleaves the tert-butyl ester to reveal the free carboxylic acid. This deprotection is often clean and high-yielding.

Caption: Acid-catalyzed deprotection of the tert-butyl ester.

The orthogonality of the alkyne and the tert-butyl ester allows for a modular synthetic strategy. The alkyne can be elaborated first, followed by the deprotection of the ester, or vice versa, providing significant flexibility in the design of complex synthetic routes.

Applications in Drug Discovery and Development

The unique structural features of tert-butyl but-3-ynoate make it a valuable tool in medicinal chemistry and drug discovery.

-

Scaffold for Novel Heterocycles: The alkyne functionality can be used as a linchpin to construct a wide variety of heterocyclic scaffolds, which are privileged structures in many approved drugs. For instance, the triazole ring formed via click chemistry is a common bioisostere for amide bonds and can participate in hydrogen bonding interactions with biological targets.

-

Linker for Bioconjugation: The ability to participate in click chemistry makes tert-butyl but-3-ynoate an excellent starting point for the development of linkers for antibody-drug conjugates (ADCs) and other targeted therapies. The tert-butyl ester can be deprotected to reveal a carboxylic acid handle for attachment to a payload or a targeting moiety.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, tert-butyl but-3-ynoate can be used as a fragment in FBDD campaigns. The alkyne can serve as a vector for growing the fragment into a more potent lead compound through reactions like the Sonogashira coupling.

The incorporation of the tert-butyl group can also favorably impact the pharmacokinetic properties of a drug candidate. Its lipophilicity can enhance membrane permeability, while its steric bulk can block metabolically labile sites, thereby increasing the metabolic stability and in vivo half-life of a molecule[4]. However, it is important to note that the tert-butyl group itself can be a site of metabolism, typically through oxidation by cytochrome P450 enzymes[5].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl but-3-ynoate.

-

General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

-

Flammability: Based on the properties of similar compounds like tert-butyl but-3-enoate, it is likely to be a flammable liquid[6]. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS for tert-butyl but-3-ynoate, the SDS for tert-butyl but-3-enoate can serve as a useful, albeit imperfect, guide.

Conclusion

tert-Butyl but-3-ynoate is a powerful and versatile building block in modern organic synthesis. Its orthogonal functionalities—a reactive terminal alkyne and a robust tert-butyl ester—provide chemists with a flexible platform for the construction of complex molecules. From its role in click chemistry to its applications in drug discovery, this reagent offers a wealth of synthetic possibilities. As the demand for more efficient and modular synthetic strategies continues to grow, the importance of well-designed building blocks like tert-butyl but-3-ynoate will undoubtedly increase.

References

-

Organic Chemistry Portal. tert-Butyl esters. [Link]

-

PubChem. tert-Butyl 3-Butenoate. [Link]

-

Chongqing Chemdad Co., Ltd. TERT-BUTYL 3-BUTENOATE. [Link]

-

Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

- Jin, J. Z., & Sun, N. B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(10), 5521.

- Google Patents.

-

MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]

-

PrepChem.com. Synthesis of tert.butyl 2-chloro-2,3-epoxy-3-isopropyl-butanoate. [Link]

-

Organic Syntheses. An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. [Link]

-

Stenutz. tert-butyl but-3-enoate. [Link]

-

Hypha Discovery. Metabolism of t-butyl groups in drugs. [Link]

Sources

Technical Whitepaper: Safety, Handling, and Synthetic Applications of tert-Butyl but-3-ynoate

Executive Summary

tert-Butyl but-3-ynoate (CAS: 1027931-31-2) is a highly versatile terminal alkyne and ester building block utilized extensively in modern organic synthesis and drug discovery[1]. Functioning as a critical bifunctional linker, it is prominently featured in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions and Sonogashira couplings. Because low-molecular-weight alkynes can be volatile and challenging to handle with high gravimetric precision, this reagent is frequently supplied as a stabilized 20% (w/w) solution in Dichloromethane (DCM)[2].

This whitepaper synthesizes critical Safety Data Sheet (SDS) parameters with field-proven experimental protocols, providing drug development professionals with an authoritative guide to deploying this compound safely and effectively.

Physicochemical Profiling & Structural Rationale

Understanding the physical properties of tert-butyl but-3-ynoate is essential for both safety and experimental design. The compound features a terminal alkyne (capable of participating in cycloadditions and cross-couplings) separated by a methylene bridge from a tert-butyl ester.

Causality in Reagent Design: The tert-butyl group is not merely a placeholder; it acts as a steric shield. During transition-metal-catalyzed reactions, this bulky group prevents unwanted nucleophilic attacks at the ester carbonyl. Furthermore, it serves as an orthogonal protecting group that remains stable under basic or nucleophilic conditions but can be cleanly cleaved later using strong acids like Trifluoroacetic acid (TFA) to reveal the free carboxylic acid.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | tert-Butyl but-3-ynoate |

| CAS Number | 1027931-31-2[1] |

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol [1] |

| Typical Formulation | 20% (w/w) solution in Dichloromethane (DCM)[3] |

| Storage Conditions | Inert atmosphere, 2–8°C or -20°C (prevents polymerization)[4] |

Comprehensive Safety Data & Hazard Mitigation (SDS Core)

When handling tert-butyl but-3-ynoate supplied in DCM, researchers must address a dual-hazard profile: the reactivity of the alkyne ester and the toxicity of the halogenated solvent[3].

Hazard Identification (GHS Classification)

-

Flammability: While DCM itself is non-flammable, the neat alkyne ester is highly flammable. The DCM solution must be kept away from open flames and strong oxidizers.

-

Health Hazards: DCM is a Category 2 suspected human carcinogen and a central nervous system (CNS) depressant. Inhalation of vapors can cause dizziness, nausea, and in severe cases, asphyxiation.

-

Irritation: The compound causes skin irritation (H315) and serious eye irritation (H319)[4].

Expert Handling & PPE Protocols

Standard laboratory nitrile gloves are insufficient for handling this reagent. DCM rapidly permeates nitrile (often in less than 3 minutes), carrying the dissolved alkyne directly to the skin.

-

Glove Selection: Use Viton or Polyvinyl Alcohol (PVA) gloves for primary handling. If using nitrile, double-glove and change immediately upon contamination.

-

Ventilation: All manipulations, including weighing and solvent evaporation, must be conducted inside a certified chemical fume hood.

Caption: Emergency spill response protocol for tert-butyl but-3-ynoate in DCM.

Mechanistic Applications in Drug Discovery

tert-Butyl but-3-ynoate is a premier building block in the synthesis of complex pharmacophores. A notable application is its use in the synthesis of IL4I1 inhibitors [5]. IL4I1 (Interleukin-4 induced 1) is a secreted L-amino-acid oxidase that acts as a key immunosuppressive enzyme in the tumor microenvironment. Inhibiting IL4I1 is a major target in modern immuno-oncology[5].

In the development of these inhibitors, tert-butyl but-3-ynoate is reacted with heterocyclic azides via CuAAC to form a rigid 1,2,3-triazole core.

The Causality of the Catalytic System

The reaction utilizes Copper(II) sulfate (CuSO₄) and Sodium L-ascorbate.

-

Why Ascorbate? Cu(I) is highly unstable and prone to disproportionation or oxidation to Cu(II) in the presence of atmospheric oxygen. Sodium ascorbate acts as a mild reducing agent, generating the active Cu(I) species in situ and maintaining it throughout the reaction cycle. This prevents the oxidative homocoupling of the terminal alkyne (Glaser coupling), ensuring high yields of the desired cross-coupled triazole[5].

Caption: Workflow of CuAAC Click Chemistry utilizing tert-butyl but-3-ynoate.

Experimental Protocols: Self-Validating CuAAC Workflow

The following step-by-step methodology is adapted from validated pharmaceutical patent literature for the synthesis of IL4I1 inhibitor intermediates[5]. This protocol is designed to be self-validating, incorporating in-process controls to ensure reaction fidelity.

Reagents Required

-

tert-Butyl but-3-ynoate (Alkyne): 229 mg (1.630 mmol)[5]

-

4-Azido-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (Azide): 300 mg (1.553 mmol)[5]

-

Copper(II) sulfate (CuSO₄): 24.78 mg (0.155 mmol, 10 mol%)[5]

-

(+)-Sodium L-ascorbate: 30.8 mg (0.155 mmol, 10 mol%)[5]

-

Solvent: tert-Butanol (t-BuOH) (3 mL) and Deionized Water (0.300 mL)[5]

Step-by-Step Methodology

-

Substrate Solubilization: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the azide (300 mg) and tert-butyl but-3-ynoate (229 mg) in 3 mL of t-BuOH.

-

Expert Insight: If the alkyne is sourced as a 20% DCM solution, carefully evaporate the DCM under a gentle stream of nitrogen prior to adding the t-BuOH to prevent boiling point depression and solvent interference.

-

-

Catalyst Preparation: In a separate vial, dissolve CuSO₄ (24.78 mg) and Sodium L-ascorbate (30.8 mg) in 0.300 mL of water. The solution will briefly turn dark and then transition to a pale yellow/colorless state, indicating the successful generation of the Cu(I) species.

-

Reaction Initiation: Add the aqueous catalyst mixture dropwise to the organic substrate solution.

-

Causality: The biphasic t-BuOH/H₂O system is crucial. It solubilizes both the highly polar inorganic catalyst and the lipophilic organic substrates, driving the reaction at the solvent interface.

-

-

Heating & Incubation: Attach a reflux condenser and heat the mixture to 50°C with vigorous stirring for 2 hours[5].

-

In-Process Validation (Self-Validation Step): After 1.5 hours, sample 5 µL of the reaction mixture. Dilute in methanol and analyze via LC-MS or TLC.

-

Validation Criteria: The reaction is complete when the azide mass/spot is fully consumed. The alkyne can be visualized on TLC using a KMnO₄ stain (alkynes rapidly reduce KMnO₄, appearing as yellow spots on a purple background).

-

-

Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with saturated aqueous NH₄Cl (to sequester copper salts) followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1,2,3-triazole product.

References

-

US20240336608A1 - Il4i1 inhibitors and methods of use Google Patents URL:[5]

Sources

- 1. CAS 1027931-31-2 | Sigma-Aldrich [sigmaaldrich.com]

- 2. Dcm solvent | Sigma-Aldrich [sigmaaldrich.com]

- 3. Dichloromethane | Sigma-Aldrich [sigmaaldrich.com]

- 4. 53841-07-9|Ethyl but-3-ynoate|BLD Pharm [bldpharm.com]

- 5. US20240336608A1 - Il4i1 inhibitors and methods of use - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of tert-Butyl Butenoate and the Principles of Their Determination

A Note on Chemical Nomenclature: This guide addresses the physical properties of tert-butyl but-3-enoate (CAS 14036-55-6) . Initial searches for "tert-butyl but-3-ynoate" did not yield publicly available data, suggesting it is a less common compound. The compound addressed herein, tert-butyl but-3-enoate, is a structurally similar molecule containing a carbon-carbon double bond (an alkene) instead of a triple bond (an alkyne). The methodologies described are broadly applicable to the characterization of related liquid organic esters.

Introduction: The Significance of Physical Properties in Drug Development

In the landscape of pharmaceutical and scientific research, a precise understanding of a compound's physical properties is fundamental. Properties such as boiling point and density are not mere data points; they are critical parameters that influence every stage of the drug development pipeline, from synthesis and purification to formulation and manufacturing. For a molecule like tert-butyl but-3-enoate, a versatile building block in organic synthesis, these characteristics dictate the conditions required for its handling, reaction, and purification, ensuring reproducibility and scalability. This guide provides a detailed examination of the known density of tert-butyl but-3-enoate and outlines authoritative, field-proven methodologies for the experimental determination of both boiling point and density.

Physicochemical Data for tert-Butyl but-3-enoate

The physical properties of a compound are intrinsically linked to its molecular structure. Tert-butyl but-3-enoate possesses a compact tert-butyl group, which influences its volatility and density, and a terminal double bond that offers a site for further chemical modification.

| Property | Value | Conditions | Source |

| Chemical Name | tert-butyl but-3-enoate | - | PubChem[1] |

| Synonyms | tert-Butyl vinylacetate | - | Sigma-Aldrich, Thomas Scientific[2] |

| CAS Number | 14036-55-6 | - | Sigma-Aldrich |

| Molecular Formula | C₈H₁₄O₂ | - | CymitQuimica[3] |

| Molecular Weight | 142.20 g/mol | - | PubChem[1] |

| Density | 0.877 g/mL | at 20 °C | Sigma-Aldrich, Stenutz[4][5] |

| Boiling Point | Data not available | - |

Authoritative Experimental Determination of Physical Properties

The following sections detail the principles and step-by-step protocols for determining the boiling point and density of liquid organic compounds like tert-butyl but-3-enoate. These methods are chosen for their high precision and suitability for a research and development laboratory setting.

Boiling Point Determination: The Micro-Reflux Method

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6] This property is an excellent indicator of purity; pure compounds exhibit a sharp boiling point, whereas mixtures boil over a range of temperatures.[6] For research purposes where sample volumes may be limited, the micro-reflux method is a highly reliable technique.

Causality Behind Experimental Choices: This method is preferred over distillation for small samples because it minimizes material loss. The principle relies on creating a state of equilibrium between the liquid and vapor phases.[7] By observing the temperature of the vapor that is condensing (refluxing) back into the liquid, we can obtain an accurate boiling point measurement, as the vapor temperature will remain constant until all the liquid has vaporized.[8]

Experimental Workflow: Micro-Boiling Point Determination

Caption: Workflow for Micro-Boiling Point Determination.

Detailed Protocol:

-

Sample Preparation: Introduce approximately 0.5 mL of the liquid sample into a small test tube, followed by a small magnetic stir bar.

-

Apparatus Setup: Place the test tube in a heating block on a hot plate stirrer and clamp it securely. Clamp a thermometer so that its bulb is positioned about 1 cm above the surface of the liquid.[8]

-

Heating: Begin gentle stirring and then start heating the block.

-

Observation: Watch for the liquid to begin boiling and for a ring of condensing vapor (reflux) to form on the inner walls of the test tube.[8]

-

Measurement: Carefully adjust the thermometer so that its bulb is level with this reflux ring. The temperature reading should stabilize. This stable temperature is the observed boiling point of the liquid.[8]

-

Completion: Once the measurement is recorded, turn off the heat and allow the apparatus to cool before disassembly.

Density Determination: The Pycnometer Method

Density, the ratio of mass to volume, is a fundamental physical property that is highly sensitive to purity.[9] The pycnometer method is a highly precise technique for determining the density of liquids. It relies on the use of a glass flask with a precisely known volume.[9][10]

Causality Behind Experimental Choices: A pycnometer is designed with a ground-glass stopper that has a fine capillary hole. When the pycnometer is filled and the stopper is inserted, any excess liquid is expelled through this capillary, ensuring that the volume of liquid contained is extremely reproducible.[9] By accurately weighing the pycnometer empty, filled with a reference liquid (like deionized water), and filled with the sample liquid, the density of the sample can be calculated with high precision.[11]

Experimental Workflow: Density Determination by Pycnometer

Caption: Workflow for Density Determination using a Pycnometer.

Detailed Protocol:

-

Preparation: Thoroughly clean and dry the pycnometer and its stopper.

-

Mass of Empty Pycnometer: Weigh the empty pycnometer on a high-precision analytical balance and record the mass (m₀).[10]

-

Calibration with Water: Fill the pycnometer with deionized water, ensuring no air bubbles are trapped.[9] Insert the stopper, allowing excess water to exit through the capillary. Place the filled pycnometer in a temperature-controlled water bath (e.g., at 20.0 °C) to allow it to reach thermal equilibrium. Remove the pycnometer, carefully dry the exterior, and weigh it. Record this mass (m₁).

-

Volume Calculation: The volume of the pycnometer (V) at the specified temperature can be calculated using the known density of water (ρ_water) at that temperature: V = (m₁ - m₀) / ρ_water

-

Measurement with Sample: Empty, clean, and thoroughly dry the pycnometer. Fill it with the sample liquid (tert-butyl but-3-enoate). Repeat the process of inserting the stopper, equilibrating to the same temperature as before, drying the exterior, and weighing. Record this mass (m₂).

-

Density Calculation: The density of the sample (ρ_sample) is calculated as follows:[10] ρ_sample = (m₂ - m₀) / V

Conclusion

The precise determination of physical constants like boiling point and density is a cornerstone of chemical and pharmaceutical development. For tert-butyl but-3-enoate, the known density is 0.877 g/mL at 20 °C.[4][5] While its boiling point is not cataloged in readily available literature, established micro-scale methods provide a reliable means for its determination. The protocols detailed in this guide represent robust, validated procedures that ensure the generation of high-quality, reproducible data essential for advancing research and development objectives.

References

-

PubChem. tert-Butyl 3-Butenoate. National Center for Biotechnology Information. [Link]

-

Stenutz. tert-butyl but-3-enoate. [Link]

-

University of California, Los Angeles. Boiling Point Determination. UCLA Chemistry and Biochemistry. [Link]

-

University of Karbala. Experiment name / Determination of Boiling point. [Link]

-

University of Anbar. Experimental No. (2) Boiling Point. [Link]

-

One Part of Chemistry. Determination of the Density of An Unknown Liquid. [Link]

-

Chemeurope.com. How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. [Link]

-

Masaryk University. DENSITY DETERMINATION BY PYCNOMETER. [Link]

-

Scribd. Density Determination Using Pycnometer. [Link]

-

University of Salahaddin-Erbil. Determination of melting and boiling points. [Link]

Sources

- 1. tert-Butyl 3-Butenoate | C8H14O2 | CID 639778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thomassci.com [thomassci.com]

- 3. tert-Butyl 3-Butenoate | CymitQuimica [cymitquimica.com]

- 4. tert-butyl but-3-enoate [stenutz.eu]

- 5. tert-butyl but-3-enoate [stenutz.eu]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. One Part of Chemistry: Determination of the Density of An Unknown Liquid [1chemistry.blogspot.com]

- 10. ≫ How to Measure and Calculate Density with a Pycnometer - Pobel [pobel.com]

- 11. scribd.com [scribd.com]

Strategic Sourcing and Preparation of tert-Butyl But-3-ynoate in DCM

The following technical guide details the strategic sourcing, synthesis, and preparation of tert-butyl but-3-ynoate in Dichloromethane (DCM).

An In-Depth Technical Guide for Medicinal Chemistry Applications

Executive Summary: The Supply Reality

In the current commercial landscape, tert-butyl but-3-ynoate (the alkyne ester) is rarely available as an off-the-shelf catalog item, and virtually non-existent as a pre-prepared solution in Dichloromethane (DCM).

Most "hits" in supplier databases for this chemical name are actually for tert-butyl but-3-enoate (the alkene, CAS 14036-55-6). Confusing these two species is a critical error in procurement.

This guide provides a validated protocol for sourcing the stable precursor (3-butynoic acid) and performing a rapid, high-yield conversion to the tert-butyl ester directly in the laboratory. This approach ensures purity, minimizes cost, and allows for the immediate preparation of a fresh, anhydrous DCM solution tailored to sensitive downstream applications like CuAAC "Click" chemistry or metal-catalyzed couplings.

Chemical Identity & Specifications

Before sourcing, verify the exact chemical structure to avoid the common alkene/alkyne confusion.

| Feature | Target Molecule | Common Confusion (Avoid) |

| Name | tert-Butyl but-3-ynoate | tert-Butyl but-3-enoate |

| Structure | ||

| Functionality | Terminal Alkyne (Click-ready) | Terminal Alkene (Metathesis-ready) |

| CAS No. | 154499-87-3 (verify batch) | 14036-55-6 |

| Precursor CAS | 2345-51-9 (3-Butynoic acid) | 625-38-7 (3-Butenoic acid) |

Strategic Sourcing: The Precursor Route

Since the final ester is unstable towards long-term storage and rare in catalogs, the most reliable supply chain strategy is to source the acid precursor and reagents for in-situ esterification.

Primary Sourcing Targets

-

3-Butynoic Acid (CAS 2345-51-9) [1]

-

Suppliers: Sigma-Aldrich, Enamine, Combi-Blocks, Fluorochem.

-

Grade:

95% is sufficient; recrystallization from methyl tert-butyl ether (MTBE) can upgrade purity if needed [1]. -

Handling: Hygroscopic solid. Store at 2–8°C.[2]

-

-

tert-Butyl Acetate (t-BuOAc)

-

Role: Reagent and Solvent for "Method A" (Green Synthesis).

-

Suppliers: Common bulk solvent suppliers (VWR, Fisher, Sigma).

-

-

Dichloromethane (DCM)

-

Grade: Anhydrous (

50 ppm H2O) for final solution preparation. -

Stabilizer: Amylene-stabilized is preferred over ethanol-stabilized to prevent transesterification side reactions.

-

Validated Synthesis & Preparation Protocols

We present two methods. Method A is the modern, "green" catalytic route recommended for high throughput. Method B is the classic coupling route if specialized catalysts are unavailable.

Method A: Catalytic Transesterification (Recommended)

This method utilizes Bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst in tert-butyl acetate. It avoids the formation of urea byproducts common in DCC couplings [2].

Reagents:

-

3-Butynoic acid (1.0 equiv)

-

tert-Butyl Acetate (Solvent/Reagent, excess)[3]

-

Tf2NH (Catalyst, 0.5–1.0 mol%)

Protocol:

-

Dissolution: In a flame-dried flask under

, dissolve 3-butynoic acid (e.g., 10 mmol) in tert-butyl acetate (20 mL). -

Catalysis: Add Tf2NH (0.05 mmol, 0.5 mol%).

-

Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (stain with KMnO4; alkyne spot).

-

Workup: Quench with sat.

(aq). Extract with DCM. -

Purification: Dry organic layer over

, filter, and concentrate carefully (product is volatile). -

Yield: Typically >90%.

Method B: Steglich Esterification (Classic)

Use this if tert-butyl acetate is unavailable.

Reagents:

-

3-Butynoic acid (1.0 equiv)

-

tert-Butanol (1.2 equiv)

-

DCC (1.1 equiv)

-

DMAP (0.1 equiv)

-

DCM (Solvent)

Protocol:

-

Dissolve acid and tert-butanol in anhydrous DCM at 0°C.

-

Add DMAP, then dropwise add DCC dissolved in DCM.

-

Warm to RT and stir overnight.

-

Filter off the precipitated DCU (urea).

-

Wash filtrate with dilute HCl, then

. -

Concentrate to obtain crude oil. Flash chromatography (Hexane/EtOAc) may be required to remove urea traces.

Preparation of the DCM Solution (The Deliverable)

Once the neat ester is synthesized, prepare the stock solution for downstream applications.

Target Concentration: 0.1 M to 0.5 M (Standard for reagent addition).

Step-by-Step:

-

Quantification: Weigh the purified tert-butyl but-3-ynoate accurately.

-

Solvent Choice: Use Anhydrous DCM (Amylene stabilized) .

-

Why? Ethanol stabilizer in standard DCM can undergo transesterification with the ester over time, forming the ethyl ester impurity.

-

-

Dissolution: Add DCM to the volumetric mark.

-

Storage: Transfer to a septum-sealed vial. Flush headspace with Argon. Store at -20°C.

Quality Control (Self-Validating System)

Before use, run a standard

| Proton | Chemical Shift ( | Multiplicity | Validation Check |

| t-Butyl | ~1.45 ppm | Singlet (9H) | Integral must be 9x the alkyne proton. |

| -CH2- | ~3.20 ppm | Doublet (2H) | Coupling to terminal alkyne ( |

| Alkyne H | ~2.20 ppm | Triplet (1H) | Diagnostic for terminal alkyne integrity. |

Visualization: Supply Chain & Workflow

The following diagram illustrates the decision logic and workflow for obtaining the validated DCM solution.

Figure 1: Strategic sourcing and synthesis workflow to avoid common procurement errors and ensure reagent quality.

Applications & Rationale

Why use tert-butyl but-3-ynoate specifically?

-

Metabolic Stability: The tert-butyl group acts as a "steric shield" against esterases in early-stage drug discovery, prolonging the half-life of the ester compared to methyl or ethyl analogs [3].

-

Click Chemistry Handle: The terminal alkyne is a perfect substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazoles, a common bioisostere for amide bonds.

-

Safety: Handling the ester in DCM solution mitigates the risk of polymerization that can occur with neat terminal alkynes at high temperatures.

References

-

Synthesis of 3-butynoic acid: CN105481683A - 3-butynoic acid preparation method. (2016). Google Patents. Link

-

Catalytic tert-butylation: Ogasa, C., Kayano, K., & Namba, K. (2024).[4][5] A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.[4][5] Link

-

tert-Butyl in Drug Design: BenchChem. Application of Tert-Butyl Groups in Drug Synthesis. Link

-

DCM Stability: tert-Butyl Esters - Stability and Protection. Organic Chemistry Portal. Link

Sources

Technical Guide: 3-Butynoic Acid vs. tert-Butyl 3-Butynoate in Drug Discovery

Executive Summary

In the architecture of small molecule drug design—specifically within the realms of Targeted Protein Degradation (PROTACs) and Fragment-Based Drug Discovery (FBDD) —the choice between a free acid linker and its ester-protected counterpart is rarely trivial.

This guide analyzes the critical divergence between 3-butynoic acid (the reactive core) and tert-butyl 3-butynoate (the strategic mask). While the acid serves as the fundamental building block for introducing terminal alkynes, its susceptibility to isomerization and metal-catalyst poisoning often necessitates the use of the tert-butyl ester. This document details the physicochemical rationale, stability profiles, and validated protocols for utilizing these synthons effectively.

Part 1: Structural & Physicochemical Divergence

The fundamental difference lies in the modulation of the carboxyl terminus. 3-butynoic acid is a polar, ionizable species capable of hydrogen bonding and metal chelation. The tert-butyl ester is a lipophilic, non-ionizable precursor that locks the carbonyl functionality.

Comparative Physicochemical Profile[1]

| Feature | 3-Butynoic Acid | tert-Butyl 3-Butynoate |

| CAS | 2345-51-9 | 15455-87-5 |

| Formula | C₄H₄O₂ | C₈H₁₂O₂ |

| MW | 84.07 g/mol | 156.20 g/mol |

| State | Solid or viscous oil (hygroscopic) | Colorless liquid |

| pKa (COOH) | ~3.62 (Predicted) [1] | N/A (Protected) |

| Solubility | Water, Alcohols, DMSO | DCM, EtOAc, Toluene, Hexanes |

| Chromatography | Streaks on Silica (requires acid modifier) | Clean elution on Silica |

| Thermal Stability | Decarboxylates >180°C (or lower with base) | Stable to >200°C (unless acidic) |

The "Trojan Horse" Strategy

The tert-butyl group acts as a bulky, lipophilic shield. In drug development pipelines, the ester form is preferred during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) because the free carboxylic acid can coordinate with Cu(I) species, forming inactive copper-carboxylate complexes that arrest the catalytic cycle [2]. The ester prevents this chelation, allowing the "click" reaction to proceed at lower catalyst loadings.

Part 2: Stability & Reactivity Profiles

The most critical technical insight for researchers is the isomerization risk associated with the free acid.

The Isomerization Trap

Under basic conditions (often required for nucleophilic substitutions or Sonogashira couplings), 3-butynoic acid is prone to proton migration. The propargylic protons (α-position) are acidic. Deprotonation leads to an allenic intermediate, which can re-protonate to form 2-butynoic acid (crotonic acid analogue).

-

3-Butynoic Acid:

-unsaturated (Less stable) -

2-Butynoic Acid:

-unsaturated (Conjugated, Thermodynamic sink)

This isomerization is irreversible and destroys the terminal alkyne required for subsequent click chemistry. The tert-butyl ester mitigates this by allowing reactions to be performed in non-aqueous, buffered organic conditions where such isomerization is kinetically slower, although strong bases must still be avoided.

Decarboxylation Mechanics

3-Butynoic acid is a

Visualization: Degradation Pathways

The following diagram illustrates the critical stability failure points for the free acid compared to the ester.

Caption: Figure 1.[] Degradation pathways of 3-butynoic acid vs. the stable synthetic trajectory of the tert-butyl ester.

Part 3: Application in Drug Discovery (Linkerology)[4]

In the context of PROTACs (Proteolysis Targeting Chimeras), 3-butynoic acid derivatives serve as short, rigid linkers.

Decision Matrix: When to Use Which?

| Scenario | Recommended Form | Scientific Rationale |

| CuAAC (Click Chemistry) | Ester | Prevents Cu(I) chelation; improves solubility in organic click solvents (tBuOH/H₂O). |

| Amide Coupling | Ester | If coupling the alkyne end first, the acid must be protected to prevent self-coupling or interference. |

| Final Deprotection | Acid | The t-butyl group is acid-labile (TFA); orthogonal to base-labile groups (Fmoc) often used in linker synthesis. |

| Metabolic Stability | Ester (Bioisostere) | Occasionally, the t-butyl ester is kept as a prodrug or replaced by a bioisostere (e.g., oxetane) to improve metabolic stability [3]. |

Part 4: Experimental Protocols

The following protocols are designed for self-validation. If the yield is low (<50%), check the water content of reagents (hydrolysis risk) or the pH (isomerization risk).

Protocol A: Synthesis of tert-Butyl 3-Butynoate

Direct esterification using Boc-Anhydride (Mild conditions to prevent isomerization)

Reagents:

-

3-Butynoic acid (1.0 equiv)[2]

-

Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)

-

DMAP (0.1 equiv) - Catalyst

-

tert-Butanol (1.0 equiv) - Solvent/Reagent

-

DCM (Anhydrous)

Workflow:

-

Dissolution: In a flame-dried flask under N₂, dissolve 3-butynoic acid in anhydrous DCM (0.2 M).

-

Activation: Add Boc₂O and tert-butanol.

-

Catalysis: Cool to 0°C. Add DMAP slowly. (Gas evolution of CO₂ will occur).

-

Reaction: Warm to Room Temperature (RT) and stir for 12–18 hours.

-

Quench: Dilute with Et₂O, wash with 1M HCl (to remove DMAP), then sat. NaHCO₃, then Brine.

-

Purification: Dry over MgSO₄, concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Validation Check:

-

¹H NMR (CDCl₃): Look for the tert-butyl singlet (~1.45 ppm, 9H) and the propargylic doublet (~3.2 ppm, 2H). The terminal alkyne proton should appear as a triplet (~2.2 ppm).

-

Note: If the propargylic doublet shifts or splits into a multiplet, isomerization to the allene/conjugated system has occurred.

Protocol B: Chemoselective Deprotection (Ester Acid)

Standard TFA cleavage compatible with alkyne integrity.

Reagents:

-

tert-Butyl 3-butynoate

-

Trifluoroacetic acid (TFA)

-

DCM[3]

-

Triethylsilane (TES) - Cation Scavenger

Workflow:

-

Setup: Dissolve ester in DCM (0.1 M). Add TES (2.0 equiv) to scavenge the tert-butyl cation and prevent alkylation of the alkyne.

-

Cleavage: Add TFA (20% v/v final concentration) dropwise at 0°C.

-

Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (loss of high Rf spot).

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

-

Result: Quantitative yield of 3-butynoic acid. Use immediately or store at -20°C.

Part 5: References

-

BenchChem. (2025).[4][5][6][7] Acidity Showdown: 3-Butynoic Acid Emerges as the Stronger Contender Over 3-Butenoic Acid. Retrieved from

-

Sharpless, K. B., et al. (2004). Development and Applications of Click Chemistry. Illinois Chemistry. Retrieved from

-

Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. PMC (NIH). Retrieved from

-

PubChem. (2025).[2] 3-Butynoic Acid Compound Summary. National Library of Medicine. Retrieved from

Sources

A Technical Guide to tert-Butyl Alkynoates: Synthesis, Reactivity, and Applications in Drug Discovery, with a Focus on tert-Butyl but-3-ynoate

Introduction: The Strategic Value of the tert-Butyl and Alkyne Moieties

The tert-butyl group is a cornerstone in medicinal chemistry, prized for its ability to introduce steric bulk. This property can profoundly influence a molecule's pharmacological profile by:

-

Enhancing Metabolic Stability : The tert-butyl group can act as a "metabolic shield," protecting adjacent functional groups from enzymatic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1][2]

-

Modulating Receptor Binding : The significant size of the tert-butyl group can enforce a specific conformation upon a drug molecule, enhancing its binding affinity and selectivity for its target receptor.[3]

-

Improving Pharmacokinetic Properties : The lipophilic nature of the tert-butyl group can improve a drug's ability to cross cellular membranes, potentially increasing its oral bioavailability.[3]

Terminal alkynes, on the other hand, are versatile functional groups in drug discovery and development, primarily due to their participation in a wide range of chemical transformations, most notably "click chemistry." This allows for the straightforward and efficient conjugation of the alkyne-containing molecule to other molecules, such as fluorescent probes, polymers, or other drug fragments.

The combination of a tert-butyl ester and a terminal alkyne in a molecule like tert-butyl but-3-ynoate creates a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications.

Physicochemical Properties and Characterization

While specific experimental data for tert-butyl but-3-ynoate is not available in PubChem, we can infer its properties from its isomer, tert-butyl but-2-ynoate, and related structures.

Table 1: Physicochemical Properties of tert-Butyl but-2-ynoate (PubChem CID: 11480487) and Related Compounds

| Property | tert-Butyl but-2-ynoate | tert-Butyl but-3-enoate |

| PubChem CID | 11480487 | 639778 |

| Molecular Formula | C₈H₁₂O₂ | C₈H₁₄O₂ |

| Molecular Weight | 140.18 g/mol | 142.20 g/mol |

| IUPAC Name | tert-butyl but-2-ynoate | tert-butyl but-3-enoate |

| SMILES | CC#CC(=O)OC(C)(C)C | C=CCC(=O)OC(C)(C)C |

| Physical Description | Combustible liquid (Predicted)[4] | Clear, colorless liquid |

| Boiling Point | Not available | 154.1±9.0 °C (Predicted)[5] |

| Density | Not available | 0.877 g/mL at 20 °C |

Characterization of tert-butyl but-3-ynoate would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Synthesis of tert-Butyl Alkynoates

The synthesis of tert-butyl esters of alkynoic acids can be achieved through several established methods in organic chemistry. The choice of method often depends on the stability of the starting materials and the desired scale of the reaction.

General Synthetic Approach: Esterification of But-3-ynoic Acid

A common route involves the esterification of but-3-ynoic acid with a tert-butyl source under acidic conditions.

Sources

- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. benchchem.com [benchchem.com]

- 4. Tert-butyl but-2-ynoate | C8H12O2 | CID 11480487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. TERT-BUTYL 3-BUTENOATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

Methodological & Application

Application Note: tert-Butyl But-3-ynoate Click Chemistry Protocol

Part 1: Executive Summary & Molecule Profile[1]

Introduction

tert-Butyl but-3-ynoate is a versatile bifunctional building block utilized in drug discovery and bioconjugation.[1] It features a terminal alkyne for rapid Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a tert-butyl ester moiety.[1] The ester serves two critical roles:

-

Lipophilicity Enhancer: It improves cell permeability during initial screening of small molecule libraries.[1]

-

Latent Carboxylate: The tert-butyl group acts as an acid-labile protecting group.[1] Post-click deprotection reveals a carboxylic acid, enabling further conjugation (e.g., amide coupling) or solubility modulation.[1]

This guide provides a standardized, field-validated protocol for reacting tert-butyl but-3-ynoate with diverse azide partners, ranging from small organic pharmacophores to complex biomolecules.[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | tert-butyl but-3-ynoate |

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| Solubility | Soluble in DMSO, DCM, MeOH, tBuOH.[1][2] Poor water solubility.[1] |

| Stability | Stable at -20°C. Avoid strong bases (ester hydrolysis risk).[1] |

| Key Reactivity | 1,3-dipolar cycloaddition (Click); Acid-catalyzed hydrolysis.[1] |

Part 2: Experimental Design & Logic

The Catalyst System: Ligand Selection

The success of the CuAAC reaction with tert-butyl but-3-ynoate depends heavily on the ligand used to stabilize the Cu(I) species. Naked Copper(I) is unstable and prone to oxidation or disproportionation.[1]

-

For Aqueous/Biological Systems (THPTA): Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1][3] It is water-soluble and prevents Cu-induced degradation of proteins by acting as a sacrificial reductant.[1]

-

For Organic/Small Molecule Synthesis (TBTA): Use TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[1] It promotes the reaction in organic solvents (DMSO/tBuOH) where tert-butyl but-3-ynoate is most soluble.[1]

Solvent Strategy

tert-Butyl but-3-ynoate is lipophilic.[1]

-

Pure Aqueous buffers: NOT recommended; the alkyne will precipitate, halting the reaction.

-

Recommended System: 50% DMSO or tert-Butanol (tBuOH) / Water mix.[1] This maintains solubility of both the ester and the copper salts.

Part 3: Visual Workflows

Reaction Pathway & Logic

The following diagram illustrates the complete workflow from click reaction to deprotection.

Caption: Logical flow for selecting catalyst conditions and processing the alkyne through cycloaddition to the final acid form.

Part 4: Standardized Protocols

Protocol A: Small Molecule Synthesis (High Yield)

Application: Synthesis of drug fragments or chemical probes in organic media.[1] Scale: 100 mg - 1 g scale.[1]

Reagents:

-

tert-butyl but-3-ynoate (1.0 equiv)[1]

-

CuSO₄·5H₂O (5 mol%)[1]

-

TBTA Ligand (5-10 mol%)[1]

-

Sodium Ascorbate (10-20 mol%)[1]

Procedure:

-

Dissolution: Dissolve the alkyne and azide in the organic solvent (DMSO or tBuOH).

-

Catalyst Complexing: In a separate small vial, mix the CuSO₄ solution (in water) and TBTA (dissolved in minimum DMSO). The solution should turn blue/green.[1]

-

Reduction: Add the Sodium Ascorbate solution (freshly prepared in water) to the Cu-TBTA mix. The color will shift to colorless or pale yellow (formation of active Cu(I)).[1]

-

Initiation: Immediately add the catalyst mixture to the alkyne/azide solution.[1]

-

Incubation: Stir at Room Temperature (RT) for 2–16 hours.

-

Work-up: Dilute with water and extract with Ethyl Acetate (EtOAc).[1][5] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][7]

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Bioconjugation (Aqueous Compatible)

Application: Labeling peptides or proteins where organic solvent must be minimized (<20%).[1] Scale: Microgram to milligram scale.

Reagents:

-

Biomolecule-Azide (Limiting reagent)[1]

-

tert-butyl but-3-ynoate (5–10 equiv excess to drive kinetics)[1]

-

CuSO₄ (100 µM final conc)

-

THPTA Ligand (500 µM final conc; 5:1 ratio to Cu)

-

Sodium Ascorbate (2.5 mM final conc)

-

Aminoguanidine (Optional, 5 mM) – prevents protein crosslinking by oxidized ascorbate.[1]

Procedure:

-

Buffer Prep: Prepare reaction in PBS (pH 7.4).

-

Stock Prep: Dissolve tert-butyl but-3-ynoate in DMSO at 10-50 mM.

-

Assembly: Add components in this order:

-

Incubation: 1 hour at RT or 4°C overnight. Protect from light.[1][3]

-

Purification: Desalting column (PD-10) or Dialysis to remove excess copper and unreacted alkyne.[1]

Part 5: Post-Click Modification (Deprotection)[1]

To convert the tert-butyl ester to the free carboxylic acid (e.g., for subsequent amide coupling), use the following acidolysis protocol.

Reagents:

-

Triethylsilane (TES) – Scavenger for the tert-butyl cation[1]

Procedure:

-

Dissolve the purified triazole-ester product in DCM (0.1 M).

-

Add TFA slowly to achieve a 1:1 TFA:DCM ratio.[1]

-

Critical Step: Add 2.5% v/v Triethylsilane (TES).[1]

-

Why? The cleavage releases a tert-butyl carbocation.[1] Without a scavenger, this cation can re-alkylate electron-rich regions of your molecule (e.g., aromatic rings on the azide partner). TES quenches the cation irreversibly.

-

-

Stir at RT for 1–3 hours. Monitor by LC-MS (mass shift of -56 Da).[1]

-

Work-up: Evaporate volatiles under N₂ stream or rotary evaporation. Co-evaporate with toluene 3x to remove residual TFA.[1]

Part 6: Troubleshooting & Quality Control[1]

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Precipitation | Alkyne insolubility | Increase DMSO/tBuOH content.[1] Ensure tert-butyl but-3-ynoate is fully dissolved before adding aqueous copper.[1] |

| Blue/Green Solution | Cu(I) oxidation | Oxygen leak.[1] Degas solvents or add more Sodium Ascorbate.[1] Keep reaction sealed. |

| Low Yield (Bio) | Protein precipitation | Copper concentration too high.[1] Switch to THPTA ligand (better solubility) or lower Cu load.[1] |

| By-products (Deprotection) | t-Butyl alkylation | Scavenger missing.[1] Add Triethylsilane (TES) or Triisopropylsilane (TIPS) during TFA treatment.[1] |

Safety Note

-

Azides: Low molecular weight organic azides can be explosive.[1] Adhere to the C/N > 3 rule (ratio of carbon to nitrogen atoms).[1]

-

Copper: Copper is cytotoxic.[1] Ensure thorough removal (EDTA wash or solid-phase extraction) before using compounds in cell-based assays.[1]

Part 7: References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596–2599.[1]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.[1] [1]

-

Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004).[1] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1] Organic Letters, 6(17), 2853–2855.[1] [1]

-

Besanceney-Webler, C., et al. (2011).[1] Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie, 50(35), 8051-8056.[1] [1]

Sources

- 1. interchim.fr [interchim.fr]

- 2. Click Chemistry [organic-chemistry.org]

- 3. broadpharm.com [broadpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. jenabioscience.com [jenabioscience.com]

- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

CuAAC reaction using tert-butyl but-3-ynoate linker

Application Note & Protocol